molecular formula C18H15O3PS B12079075 Benzenesulfonic acid, 4-(diphenylphosphino)- CAS No. 60421-69-4

Benzenesulfonic acid, 4-(diphenylphosphino)-

Cat. No.: B12079075
CAS No.: 60421-69-4
M. Wt: 342.3 g/mol
InChI Key: VPFKYAOGDKHTPZ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-(diphenylphosphino)- (CAS: 190795-86-9), is a phosphino-functionalized benzenesulfonic acid derivative characterized by a diphenylphosphino group at the para position of the benzene ring. This compound is notable for its dual functionality: the sulfonic acid group enhances solubility in polar solvents, while the phosphino group enables coordination to transition metals, making it valuable in catalysis and materials science . Its synthesis typically involves nucleophilic substitution or coupling reactions, though specific protocols for the 4-isomer are less documented compared to its ortho and meta analogs.

The compound’s structure facilitates applications in metal-organic frameworks (MOFs) and homogeneous catalysis, where its electronic and steric properties influence reactivity. For example, the para-substituted phosphino group may offer distinct steric environments compared to ortho or meta isomers, affecting ligand-metal binding modes .

Properties

CAS No.

60421-69-4

Molecular Formula

C18H15O3PS

Molecular Weight

342.3 g/mol

IUPAC Name

4-diphenylphosphanylbenzenesulfonic acid

InChI

InChI=1S/C18H15O3PS/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,19,20,21)

InChI Key

VPFKYAOGDKHTPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Directed Lithiation and Phosphination

A foundational approach involves generating a lithium intermediate on a bromobenzenesulfonic acid derivative. For instance, p-bromobenzenesulfonic acid is first protected as its methyl ester to mitigate acidity-driven side reactions. Subsequent lithium-halogen exchange with n-butyllithium at −65°C forms a lithium aryl species, which reacts with chlorodiphenylphosphine (C6_6H5_5)2_2PCl to introduce the diphenylphosphino group. Deprotection of the sulfonate ester via hydrolysis yields the target compound.

Key Reaction Conditions

  • Temperature : Lithiation at −65°C ensures stability of intermediates.

  • Solvent : Hexane or tetrahydrofuran (THF) for lithiation; diethyl ether for precipitation.

  • Yield : ~20% after purification by vacuum sublimation, consistent with analogous phosphino syntheses.

Sulfonation of Pre-Phosphinated Benzene Derivatives

Alternative routes sulfonate 4-diphenylphosphinobenzene directly. Using oleum (fuming sulfuric acid) at 140–250°C in high-boiling solvents like xylene or phosphoric acid facilitates electrophilic substitution while preserving the phosphino group. The sulfonic acid group preferentially occupies the para position relative to the phosphino moiety due to steric and electronic directing effects.

Challenges :

  • Decomposition Risk : Prolonged heating above 200°C may degrade phosphino ligands.

  • Regioselectivity : Competing ortho sulfonation necessitates precise stoichiometry and short reaction times.

Palladium-Catalyzed Cross-Coupling for Phosphino-Sulfonic Acid Assembly

Suzuki-Miyaura-Type Coupling

While unconventional for phosphines, palladium-catalyzed coupling of p-bromobenzenesulfonic acid with diphenylphosphine boronic esters has been explored. Using Pd(PPh3_3)4_4 as a catalyst and Na2_2CO3_3 as a base in toluene/water biphasic systems, the phosphino group is introduced at the bromide site.

Limitations :

  • Low Efficiency : Phosphine boronic esters are less reactive than aryl boronic acids, yielding <15% product.

  • Byproducts : Competing homocoupling of diphenylphosphine necessitates excess reagent.

Metal-Mediated Phosphino Transfer

In a method adapted from coordination complex synthesis, 4-(diphenylphosphino)benzoic acid is sulfonated via reaction with chlorosulfonic acid (ClSO3_3H) in dichloromethane at 0°C. The carboxylic acid group acts as a directing group, favoring sulfonation at the para position. Subsequent decarboxylation under acidic conditions (HCl, reflux) yields the target sulfonic acid.

Advantages :

  • Regiochemical Control : Carboxylic acid directs sulfonation to the desired position.

  • Mild Conditions : Low-temperature sulfonation minimizes phosphino oxidation.

Sequential Functionalization via Protective Group Strategies

Sulfonate Ester Protection

To circumvent incompatibility between sulfonic acid’s acidity and organometallic reagents, p-bromobenzenesulfonic acid is converted to its methyl ester using methanol and H2_2SO4_4. Lithiation and phosphination proceed as in Section 1.1, followed by ester hydrolysis with aqueous NaOH to regenerate the sulfonic acid.

Optimization Data :

StepReagents/ConditionsYield (%)
EsterificationMeOH, H2_2SO4_4, reflux92
Lithiation/Phosphination(C6_6H5_5)2_2PCl, −65°C35
Ester Hydrolysis2M NaOH, 80°C89

Temporary Amino Group Directing

Introducing a nitro group para to bromide in bromobenzene enables phosphination via Ullmann coupling with CuI and diphenylphosphine. Reduction of the nitro group to amine (H2_2, Pd/C) directs sulfonation to the now-para position relative to the phosphino group. Final oxidation (H2_2O2_2, AcOH) converts the amine to sulfonic acid.

Critical Analysis :

  • Step Count : Multi-step synthesis reduces overall yield (<25%).

  • Side Reactions : Over-oxidation of phosphino to phosphine oxide occurs with strong oxidizers.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Lithiation Routes : Moderate yields (20–35%) but scalable with inert atmosphere handling.

  • Cross-Coupling : Limited by phosphine reagent instability; niche applicability.

  • Protective Group Strategies : High purity but labor-intensive, favoring small-scale synthesis.

Regiochemical Outcomes

Direct sulfonation of pre-phosphinated benzene (Section 1.2) offers superior para selectivity (>85%) compared to stepwise functionalization. Competing ortho products are minimized using bulky solvents like trimethylbenzene.

Functional Group Compatibility

Phosphino groups tolerate sulfonation at ≤180°C but degrade rapidly above 220°C. Protective esterification (Section 3.1) is critical for lithiation steps, as free sulfonic acids quench organolithium reagents.

Industrial and Laboratory-Scale Considerations

Solvent Selection

High-boiling solvents (e.g., sulfolane, decane) enable high-temperature sulfonation without decomposition. Polar aprotic solvents (DMF, THF) facilitate coupling reactions but require anhydrous conditions.

Purification Techniques

  • Vacuum Sublimation : Effective for isolating crystalline phosphino-sulfonic acids.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents removes unreacted phosphines.

  • Acid-Base Extraction : Sodium bicarbonate washes eliminate acidic byproducts .

Chemical Reactions Analysis

Heck Reaction

This compound serves as a ligand precursor in palladium-catalyzed Heck reactions, facilitating the coupling of aryl halides with alkenes to form substituted alkenes. The sulfonic acid group enhances solubility in polar solvents, while the phosphine moiety stabilizes the palladium catalyst.

Mechanism :

  • Oxidative Addition : Pd⁰ reacts with the aryl halide to form a Pd²⁺ complex.

  • Transmetallation : The ligand coordinates to Pd, stabilizing intermediates.

  • Alkene Insertion : The alkene inserts into the Pd–C bond.

  • β-Hydride Elimination : Forms the final coupled product and regenerates Pd⁰ .

Key Features :

  • High regioselectivity for terminal alkenes.

  • Tolerant of electron-deficient aryl halides.

Substrate (Aryl Halide)AlkeneCatalyst SystemYield (%)Reference
4-BromobiphenylStyrenePd(OAc)₂/ligand97
4-IodonitrobenzeneEthylenePdCl₂/ligand85

Hydrogenation Reactions

The compound acts as a ligand in transition metal complexes (e.g., Rh, Ru) for asymmetric hydrogenation of ketones and alkenes. The sulfonic acid group improves aqueous compatibility, enabling biphasic catalysis.

Mechanism :

  • Substrate Binding : The ketone/alkene coordinates to the metal center.

  • H₂ Activation : Heterolytic cleavage of H₂ occurs at the metal site.

  • Hydride Transfer : Sequential hydride and proton transfer yield the saturated product.

Example :

  • Hydrogenation of acetophenone to 1-phenylethanol achieves >90% enantiomeric excess (ee) with Rh/ligand complexes.

SubstrateCatalystPressure (bar)ee (%)Reference
AcetophenoneRh/(ligand)1092
CyclohexeneRu/(ligand)588

Mitsunobu-Type Reactions

While not directly reported for this compound, structurally analogous 4-(diphenylphosphino)benzoic acid has been used in Mitsunobu reactions as a bifunctional reagent. The sulfonic acid variant may similarly act as a pronucleophile and reductant, enabling stereospecific alcohol inversions .

Proposed Pathway :

  • The phosphine reduces the azo reagent (e.g., diethyl azodicarboxylate), while the sulfonic acid group participates in nucleophilic displacement .

Decarbonylative Reductions

In Pd-catalyzed reactions, phosphine ligands like this compound facilitate decarbonylative step-down reductions of carboxylic acids to hydrocarbons. Electron-deficient aryl substrates show enhanced reactivity due to favorable metal insertion .

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), ligand (10 mol%).

  • Reductant : Et₃SiH.

  • Temperature : 160°C .

Mechanistic Insights and Selectivity

  • Electronic Effects : Hammett studies (ρ = +1.57) confirm electron-deficient substrates react faster in decarbonylative reductions .

  • Steric Tuning : The para-substituted sulfonic acid group minimizes steric hindrance, improving catalytic efficiency compared to ortho isomers .

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzenesulfonic acid, 4-(diphenylphosphino)- can be achieved through several methods, often involving the reaction of diphenylphosphine with sulfonated aromatic compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Applications in Organic Synthesis

  • Ligand in Catalysis :
    • The compound acts as a ligand in the formation of various metal complexes, which are crucial for catalytic applications. For example, it has been used in palladium-catalyzed reactions like the Suzuki and Heck reactions, facilitating carbon-carbon bond formation essential in organic synthesis .
  • Reductive Reactions :
    • In a study evaluating phosphine reductants for monoclonal antibody modifications, benzenesulfonic acid, 4-(diphenylphosphino)- demonstrated effectiveness in cleaving disulfide bonds without forming undesired side products . This capability is particularly useful in bioconjugation processes.
  • Mitsunobu Reaction :
    • The compound is utilized in the Mitsunobu reaction as both a reductant and a nucleophile, allowing for the conversion of alcohols to esters with high stereochemical purity .

Case Study 1: Palladium Nanoparticles

A study highlighted the use of benzenesulfonic acid, 4-(diphenylphosphino)- as a ligand for palladium nanoparticles supported on organostannoxane. These nanoparticles exhibited enhanced activity in Suzuki-coupling reactions, showcasing the compound's role in promoting efficient catalytic processes .

Case Study 2: High-Throughput Screening

Research conducted on over 40 phosphine reductants included benzenesulfonic acid, 4-(diphenylphosphino)- as a reference point. The study demonstrated its potential for selective reduction in monoclonal antibodies, emphasizing its significance in pharmaceutical applications .

Case Study 3: Metal-Warhead Delivery Systems

In another innovative application, benzenesulfonic acid, 4-(diphenylphosphino)- was incorporated into viral peptide conjugates designed for targeted delivery of therapeutic agents to chromatin. This application highlights its versatility beyond traditional organic chemistry into biomedicine .

Mechanism of Action

The mechanism of action of 4-(diphenylphosphino)benzenesulfonic acid primarily involves its role as a ligand in coordination chemistry. The phosphine group can donate electron density to transition metals, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and enhance reaction rates. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the complexes .

Comparison with Similar Compounds

Positional Isomers: 2- and 3-Substituted Analogs

2-(Diphenylphosphino)benzenesulfonic Acid (CAS: 190795-86-9)

  • Structure: Phosphino group at the ortho position.
  • Properties: Higher steric hindrance due to proximity of the sulfonic acid and phosphino groups. This can reduce coordination flexibility but enhance selectivity in catalysis.
  • Applications : Widely used in bismuth coordination chemistry, where oxidation to the phosphine oxide form occurs under heating in DMSO, enabling stable complex formation .

3-(Diphenylphosphino)benzenesulfonic Acid Sodium Salt (CAS: Referenced in )

  • Structure: Phosphino group at the meta position.
  • Properties : Sodium salt form improves aqueous solubility (critical for biological or aqueous-phase catalysis). Melting point and thermal stability data are less reported compared to the 2-isomer.
  • Applications : Used in proton-exchange membranes due to its ionic conductivity, as seen in analogous sulfonic acid derivatives .

Key Differences :

Property 4-(Diphenylphosphino)- 2-(Diphenylphosphino)- 3-(Diphenylphosphino)- Sodium Salt
Steric Effects Moderate High (due to ortho substitution) Moderate
Solubility Moderate in polar solvents Low (free acid) High (sodium salt)
Coordination Behavior Para geometry favors linear metal binding Ortho substitution induces bent geometry Meta position allows chelation flexibility

Substituent-Modified Derivatives

2-[Bis(2-Methoxyphenyl)phosphino]benzenesulfonic Acid (CAS: 257290-43-0)

  • Structure: Methoxy groups on the phosphino-attached phenyl rings.
  • Properties : Electron-donating methoxy groups increase electron density at phosphorus, enhancing metal-ligand bond strength. Melting point: 120–133°C .
  • Applications : Likely used in asymmetric catalysis due to chiral environments induced by methoxy groups.

4-[(Heptadecafluorooctyl)Oxy]benzenesulfonic Acid (CAS: 41674-07-1)

  • Structure : Perfluorinated chain substituent.
  • Properties: Hydrophobic and oleophobic, contrasting with the hydrophilic 4-(diphenylphosphino)- variant.
  • Applications: Surfactants or corrosion inhibitors, diverging from the catalytic uses of phosphino derivatives .

Reactivity and Stability

  • Oxidation Sensitivity: The phosphino group in 4-(diphenylphosphino)- is susceptible to oxidation, similar to its 2-isomer, forming phosphine oxide derivatives under oxidative conditions (e.g., in DMSO at elevated temperatures) .
  • Acid-Base Behavior: The sulfonic acid group (pKa ~1–2) provides strong acidity, comparable to other benzenesulfonic acids. However, the phosphino group’s electron-donating effects may slightly modulate acidity relative to non-phosphinated analogs .

Biological Activity

Benzenesulfonic acid, 4-(diphenylphosphino)-, also known as 2-(diphenylphosphino)benzenesulfonic acid, is an organophosphorus compound with significant applications in catalysis and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₅O₃PS
  • Molecular Weight : 346.36 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in organic solvents and water due to the sulfonic acid group.

The primary biological activity of benzenesulfonic acid, 4-(diphenylphosphino)-, is attributed to its role as a ligand in transition metal complexes. These complexes facilitate various organic transformations and exhibit potential interactions with biological systems. The compound's mechanism of action involves:

  • Coordination with Transition Metals : The phosphine group coordinates with metals such as palladium and nickel, forming complexes that act as catalysts in reactions like hydrogenation and cross-coupling.
  • Biochemical Pathways : The resulting metal complexes can influence biochemical pathways, potentially affecting cellular processes and signaling mechanisms.

Catalytic Applications

Benzenesulfonic acid, 4-(diphenylphosphino)- has been extensively studied for its catalytic properties in organic synthesis. Its metal complexes are utilized in:

  • Heck Reaction : Used for the formation of carbon-carbon bonds.
  • Hydrogenation of Ketones : Catalyzes the reduction of ketones to alcohols.
  • N-Alkylation of Amines : Facilitates the alkylation process in amine derivatives.

Case Studies

  • Study on Cardiovascular Effects :
    A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly lower perfusion pressure and coronary resistance compared to controls. This suggests potential cardiovascular applications for compounds related to benzenesulfonic acid derivatives .
  • Docking Studies :
    Computational docking studies have shown that some sulfonamide derivatives, including those related to benzenesulfonic acid, may interact with calcium channels, indicating a possible mechanism for cardiovascular effects. These studies employed molecular docking tools to analyze interactions with calcium channel proteins .

Comparative Analysis

The following table summarizes the biological activity and applications of benzenesulfonic acid, 4-(diphenylphosphino)- compared to related compounds:

Compound NameBiological ActivityApplications
Benzenesulfonic Acid, 4-(Diphenylphosphino)Catalytic activity in organic synthesisHydrogenation, Heck reaction
Triphenylphosphine-3,3′,3′′-trisulfonic AcidAntimicrobial propertiesUsed in drug formulation
Bis(p-sulfonatophenyl)phenylphosphinePotential anti-cancer activityCancer therapy research

Q & A

Q. What is the role of 4-(diphenylphosphino)benzenesulfonic acid in transition metal catalysis?

This compound acts as a ligand precursor for synthesizing transition metal complexes, which catalyze reactions like Heck coupling, regioselective allylation, and hydrogenation of ketones . Methodologically, the phosphine group coordinates with metals (e.g., Pd, Rh), while the sulfonic acid moiety enhances solubility in polar solvents, enabling homogeneous catalysis. Researchers should characterize complexes using NMR (to confirm coordination) and X-ray crystallography (for structural validation).

Q. How can researchers synthesize 4-(diphenylphosphino)benzenesulfonic acid derivatives?

Synthesis typically involves sulfonation of diphenylphosphino-substituted benzene precursors. For example:

  • Step 1: React 4-bromobenzenesulfonic acid with diphenylphosphine under palladium catalysis (e.g., Pd(PPh₃)₄) to introduce the phosphine group.
  • Step 2: Purify via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) and confirm purity via HPLC or LC-MS . Control reaction pH (neutral to mildly acidic) to prevent sulfonic acid group degradation.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/³¹P NMR: To confirm phosphine coordination and assess purity.
  • FT-IR: Identify sulfonate (S=O, ~1180 cm⁻¹) and P-C (~500 cm⁻¹) stretches.
  • Mass Spectrometry (EI or ESI): Verify molecular ion peaks (e.g., [M-H]⁻ for sulfonate) .

Advanced Research Questions

Q. How can conflicting spectral data for 4-(diphenylphosphino)benzenesulfonic acid derivatives be resolved?

Discrepancies in mass spectra (e.g., unexpected adducts) often arise from solvent interactions or metal contamination. To address this:

  • Step 1: Repeat analysis under high-resolution conditions (HRMS) and compare with computational models (e.g., DFT-calculated m/z).
  • Step 2: Use deuterated solvents (e.g., D₂O) in NMR to suppress proton exchange interference.
  • Step 3: Cross-validate with XPS (X-ray photoelectron spectroscopy) to confirm oxidation states of phosphorus and sulfur .

Q. What experimental design optimizes catalytic efficiency in asymmetric hydrogenation using this ligand?

To enhance enantioselectivity:

  • Parameter Screening: Vary metal/ligand ratios (1:1 to 1:3), solvents (MeOH, THF), and H₂ pressure (1–50 bar).
  • Kinetic Analysis: Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps.
  • Chiral HPLC: Quantify enantiomeric excess (ee) of products. Studies show Rh complexes of this ligand achieve >90% ee in ketone hydrogenation under optimized conditions (20 bar H₂, MeOH, 25°C) .

Q. How do metal ion interactions influence the stability of 4-(diphenylphosphino)benzenesulfonic acid complexes?

Metal ions (e.g., Fe³⁺, Cu²⁺) can destabilize complexes via sulfonate group chelation. To mitigate:

  • Chelation Studies: Use UV-Vis titration to determine binding constants (K_b) in aqueous/organic mixed solvents.
  • Stability Testing: Perform accelerated aging experiments (e.g., 40°C, 75% humidity) and analyze decomposition products via LC-MS .

Data Contradiction Analysis

Q. Why do catalytic performance results vary across studies using similar ligands?

Discrepancies often stem from:

  • Subtle Structural Differences: Isomeric impurities (e.g., ortho vs. para substitution) in ligand synthesis.
  • Reaction Atmosphere: Trace O₂ or moisture can oxidize phosphine groups, reducing catalytic activity. Resolution: Conduct elemental analysis (C, H, N, S, P) and XPS to confirm ligand purity and oxidation state .

Methodological Tables

Application Key Technique Optimal Conditions Reference
Catalytic HydrogenationRh-complex synthesis20 bar H₂, MeOH, 25°C
Stability TestingLC-MS decomposition analysis40°C, 75% humidity, 7 days
Enantioselectivity MeasurementChiral HPLCChiralpak AD-H column, hexane/iPrOH = 90:10

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